molecular formula C28H22N6O2S B15033736 (5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15033736
M. Wt: 506.6 g/mol
InChI Key: FUZKXIRHPYRTMW-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one class, characterized by a fused thiazole-triazole core with a (Z)-configured methylene bridge linking a pyrazole moiety. The pyrazole ring is substituted with a phenyl group at position 1 and a 4-propoxyphenyl group at position 3, while the thiazolo-triazole system bears a 4-pyridinyl substituent at position 2.

Properties

Molecular Formula

C28H22N6O2S

Molecular Weight

506.6 g/mol

IUPAC Name

(5Z)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H22N6O2S/c1-2-16-36-23-10-8-19(9-11-23)25-21(18-33(31-25)22-6-4-3-5-7-22)17-24-27(35)34-28(37-24)30-26(32-34)20-12-14-29-15-13-20/h3-15,17-18H,2,16H2,1H3/b24-17-

InChI Key

FUZKXIRHPYRTMW-ULJHMMPZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.

    Formation of the Thiazolotriazole Ring: This step involves the cyclization of a thiosemicarbazide derivative with an appropriate α-haloketone.

    Coupling of the Rings: The final step involves the coupling of the pyrazole ring with the thiazolotriazole ring through a condensation reaction with an aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce a biological response.

    Altering Gene Expression: Influencing the expression of genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

The compound’s closest structural analogues differ in substituent patterns on the pyrazole and aryl groups:

Compound Name Pyrazole Substituents Thiazolo-Triazole Substituents Key Features Reference
Target Compound 1-Phenyl, 3-(4-propoxyphenyl) 2-(4-Pyridinyl) Propoxy group enhances lipophilicity; pyridinyl may aid solubility and target binding
(5Z)-5-{[3-(4-Ethoxy-3-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylene}-2-(4-Methoxyphenyl)[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6(5H)-one 1-Phenyl, 3-(4-ethoxy-3-methylphenyl) 2-(4-Methoxyphenyl) Ethoxy and methyl groups may reduce metabolic stability compared to propoxy
(Z)-5-(((4-Chlorophenyl)Amino)Methylene)Thiazolo[3,2-b][1,2,4]Triazol-6(5H)-one (5f) N/A 4-Chlorophenylamino Chlorine atom increases electronegativity, potentially enhancing antibacterial activity
3-(5-(4-Methoxyphenyl)Pyrazol-3-yl)-6-R-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazoles 5-(4-Methoxyphenyl) 6-R (variable substituents) Methoxy group improves membrane permeability; thiadiazole core alters electronic properties

Key Structural Insights :

  • The 4-pyridinyl group may facilitate hydrogen bonding with biological targets, a feature absent in methoxy-substituted analogues .
  • Chlorine or nitro groups in related compounds (e.g., 5f) enhance electrophilicity, critical for covalent interactions with bacterial enzymes .

Activity Trends :

  • Thiazolo-triazole derivatives with bulky aromatic substituents (e.g., pyridinyl, indole) exhibit stronger anticancer activity due to improved target affinity .
  • Methoxy or ethoxy groups correlate with antifungal activity, likely due to enhanced interaction with fungal cytochrome P450 enzymes .
  • Natural compounds (e.g., from mushrooms) show moderate antibacterial activity but lack the synthetic tunability of thiazolo-triazole hybrids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.